1-Butyl-2,3-dimethylimidazolium acetate is an ionic liquid that belongs to the family of imidazolium salts. It is characterized by a unique molecular structure that includes a butyl group and two methyl groups on the imidazolium ring. This compound is primarily used in various scientific applications due to its favorable properties, such as low volatility and thermal stability.
The compound has been synthesized and studied in various research contexts, particularly in the fields of chemistry and materials science. Its chemical structure is represented by the molecular formula and has a CAS number of 284049-75-8.
The synthesis of 1-butyl-2,3-dimethylimidazolium acetate typically involves a two-step process:
This process can be carried out under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature and solvent choice, can significantly influence the efficiency of the synthesis.
The molecular structure of 1-butyl-2,3-dimethylimidazolium acetate features a five-membered imidazole ring substituted at the 1-position with a butyl group and at the 2 and 3 positions with methyl groups. The acetate group is attached to the nitrogen atom in the imidazolium ring.
CCCCN1=C(N=C1C(C)=C(C)C)C(=O)O
.1-Butyl-2,3-dimethylimidazolium acetate can participate in various chemical reactions typical of ionic liquids:
The ionic nature of this compound allows it to dissolve a wide range of organic and inorganic substances, making it an effective medium for various chemical transformations.
The mechanism by which 1-butyl-2,3-dimethylimidazolium acetate functions in reactions typically involves its ability to stabilize transition states due to its ionic character. This stabilization lowers activation energy barriers for reactions, thus increasing reaction rates.
Research has shown that ionic liquids like this compound can enhance reaction selectivity and yield due to their unique solvation properties.
1-Butyl-2,3-dimethylimidazolium acetate is chemically stable under normal conditions but should be kept away from strong oxidizers. It exhibits good thermal stability, making it suitable for high-temperature applications.
1-Butyl-2,3-dimethylimidazolium acetate has diverse applications in scientific research:
This compound exemplifies the utility of ionic liquids in modern chemistry, providing environmentally friendly alternatives to traditional solvents while enhancing reaction efficiency and selectivity.
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: